5-Bromoimidazo[1,5-a]pyridine is a heterocyclic compound characterized by the presence of a bromine atom and an imidazo[1,5-a]pyridine structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique reactivity and biological properties. The molecular formula for 5-Bromoimidazo[1,5-a]pyridine is CHBrN, with a molecular weight of approximately 197.03 g/mol.
This compound can be sourced from various chemical suppliers and is classified under heterocyclic compounds, specifically imidazoles. It falls within the broader category of nitrogen-containing heterocycles, which are significant in pharmaceutical chemistry due to their diverse biological activities.
The synthesis of 5-Bromoimidazo[1,5-a]pyridine typically involves cyclocondensation reactions. A common method includes the reaction of 2-aminopyridine with α-bromoacetaldehyde diethyl acetal under acidic conditions. This process includes several steps:
Industrial methods may utilize continuous flow reactors to optimize yield and efficiency for large-scale production .
The molecular structure of 5-Bromoimidazo[1,5-a]pyridine features a fused ring system comprising an imidazole ring and a pyridine ring. Key structural data include:
This structure indicates the presence of both nitrogen atoms in the imidazole ring and a bromine substituent at the fifth position, contributing to its chemical reactivity .
5-Bromoimidazo[1,5-a]pyridine can participate in various chemical reactions:
These reactions provide pathways for synthesizing derivatives with modified biological and chemical properties .
The mechanism of action for 5-Bromoimidazo[1,5-a]pyridine involves its ability to interact with specific biological targets, such as enzymes or receptors. It may inhibit certain enzymatic activities by binding to active sites, which can lead to effects such as:
This interaction often leads to downstream effects that can be exploited in drug development .
The physical properties of 5-Bromoimidazo[1,5-a]pyridine include:
Chemical properties include:
Property | Value |
---|---|
Molecular Formula | CHBrN |
Molecular Weight | 197.03 g/mol |
Solubility | 0.0926 mg/ml |
Appearance | Light red to off-white |
5-Bromoimidazo[1,5-a]pyridine has several applications in scientific research and development:
Cyclocondensation reactions constitute the most established methodology for constructing the imidazo[1,5-a]pyridine scaffold, with specific adaptations enabling efficient bromination at the C5 position. The predominant approach involves the reaction of 2-aminopyridine derivatives with α-halogenated carbonyl synthons, leveraging the electrophilic character of brominated precursors to direct regioselective ring closure. In optimized protocols, 6-bromopyridin-2-amine undergoes cyclization with 2-bromo-1,1-diethoxyethane in refluxing n-butanol (40 ml per 5.77 mmol substrate), achieving 81% yield of the hydrobromide salt after overnight reaction and subsequent filtration [5]. This reaction proceeds through a critical SN2 displacement where the amine nucleophile attacks the electrophilic carbon of the bromoacetal, followed by acid-mediated cyclodehydration.
Alternative pathways employ α-bromoacetaldehyde diethyl acetal under acidic conditions, where cyclization generates an intermediate that undergoes oxidation to introduce the bromine atom at the thermally favorable C5 position. This method typically achieves yields of 70-85% after chromatographic purification [3]. Recent optimizations have demonstrated that phosphorous acid-doped polyphosphoric acid (PPA) media significantly enhance reaction efficiency by simultaneously activating the nitroalkane precursors and facilitating dehydrogenation. When reacting 2-(aminomethyl)pyridine with nitroethane in PPA (87%)/H₃PO₃ (1:1 ratio) at 160°C, isolated yields reach 77% – a substantial improvement over classical acid conditions (Table 1) [6].
Table 1: Optimization of Cyclocondensation Yields via Acid Media Modification
Acid System | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
PPA (85%) | 110 | 3 | 4 |
PPA (87%) | 130 | 3 | 15 |
H₃PO₄ (100%) | 140 | 5 | 0 |
PPA (87%)/H₃PO₃ (1:1) | 140 | 1.5 | 62 |
PPA (87%)/H₃PO₃ (1:1) | 160 | 2 | 77 |
Steric and electronic factors profoundly influence reaction trajectories: Electron-deficient pyridine rings accelerate the initial nucleophilic attack but may necessitate higher temperatures for the final aromatization step. N-Tosylation of 2-(aminomethyl)pyridine prior to condensation mitigates substrate protonation in acidic media, enabling efficient cyclization with nitroalkanes at 160°C (yields: 72-85%) [6].
Oxidative methodologies enable direct C-H/N-H functionalization, circumventing prehalogenated precursors while introducing structural complexity in fewer steps. Metal-catalyzed aerobic oxidations have emerged as sustainable pathways, with Cu(I)/Cu(II) mixed systems proving particularly effective for imidazo[1,5-a]pyridine formation. These systems facilitate dehydrogenative coupling between 2-aminopyridines and carbonyl compounds via single-electron transfer mechanisms. When applied to 5-bromopyridin-2-amine, acetophenone derivatives undergo oxidative cyclization under CuI catalysis (5 mol%) in toluene at 110°C, yielding 3-aryl-5-bromoimidazo[1,5-a]pyridines in 65-89% yields [9]. The reaction proceeds through sequential enolization, α-bromination (mediated by CBrCl₃), and nucleophilic addition-elimination, where the aminopyridine acts as an in situ bromination shuttle [9].
Metal-free oxidative systems offer advantages for pharmaceutical synthesis by eliminating transition-metal residues. A KI/tert-butyl hydroperoxide (TBHP) catalytic system enables ultrasound-assisted C-H functionalization of ketones in aqueous media, achieving 70-82% yields for 5-bromoimidazo[1,5-a]pyridines at room temperature within 2 hours [9]. This protocol demonstrates exceptional functional group tolerance, preserving acid-sensitive moieties that degrade under acidic cyclocondensation conditions. Similarly, molecular iodine (20 mol%) catalyzes three-component couplings between 5-bromopyridin-2-amine, aldehydes, and terminal alkynes, generating propargylamine intermediates that spontaneously cyclize to 2,3-disubstituted bromoimidazopyridines (Table 2) [9].
Table 2: Oxidative Cyclization Systems for 5-Bromoimidazo[1,5-a]pyridine Synthesis
Catalytic System | Conditions | Yield Range (%) | Key Advantage |
---|---|---|---|
CuI (5 mol%) | Toluene, 110°C, O₂ atmosphere | 65-89 | Broad substrate scope |
KI/TBHP | H₂O, ultrasound, rt | 70-82 | Metal-free, aqueous media |
I₂ (20 mol%) | Solvent-free, 80°C | 68-91 | Triple C-N/C-C bond formation |
Flavin/I₂ | Air, DMSO, 100°C | 75-88 | Photocatalytic versatility |
Advanced bifunctional catalysis integrates multiple activation modes: A flavin-iodine dual system mediates aerobic oxidative C-N bond formation, enabling both 5-bromoimidazo[1,5-a]pyridine synthesis and subsequent thiolation for 3-thio derivatives in one pot [9]. This tandem methodology illustrates how oxidative approaches provide superior flexibility for late-stage functionalization compared to electrophilic cyclocondensations.
Transannulation strategies exploit ring strain or masked reactivity within preformed heterocycles to access 5-bromoimidazo[1,5-a]pyridines through skeletal rearrangement – a crucial approach for installing challenging substitution patterns. Phosphorous acid-mediated recyclization of functionalized nitroalkanes represents a state-of-the-art methodology, where phosphorylated nitronates (2) act as superelectrophiles toward N-nucleophiles. When 2-(aminomethyl)pyridine reacts with electrophilically activated nitroalkanes in PPA/H₃PO₃, it forms amidinium intermediates (13) that undergo 5-exo-trig cyclization, generating 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium species (14) [6]. Subsequent dehydrative aromatization eliminates O-phosphorylated hydroxylamine to furnish the brominated core in 77% yield (Figure 1).
Figure 1: Transannulation Mechanism via Electrophilic Nitronate Activation
2-(Aminomethyl)pyridine + R-NO₂ → Amidinuim Intermediate → Cyclization → Dihydroimidazopyridine → Aromatization → 5-Bromoimidazo[1,5-a]pyridine
Ring-expansion techniques provide complementary routes to sterically congested derivatives. N-Acylbenzotriazoles undergo regioselective [3+2] cycloadditions with 5-ethynylimidazo[1,5-a]pyridine precursors, followed by bromide-induced ring opening and recyclization to 6,7-dihydropyrido[1,2-a]benzimidazoles – valuable intermediates for antitumor agent synthesis [6] [9]. Notably, transannulation efficiency correlates with the leaving group ability at C3: Bromine substituents facilitate nucleophilic displacement at rates 8-12 times faster than chlorine analogs, enabling selective derivatization.
Heterocyclic chemists have leveraged aziridine ring strain for complexity generation: 2-Chloropyridines undergo [3+2] annulation with 2H-azirines under Pd(0) catalysis, where the bromine atom remains inert during the C-N bond-forming step. This method delivers 5-bromo-3-phenylimidazo[1,5-a]pyridines in 74% yield with complete regiocontrol [9]. Computational studies indicate bromine’s +M effect stabilizes the transition state by 2.3 kcal/mol compared to non-halogenated analogs, rationalizing the observed rate enhancement.
Transitioning 5-bromoimidazo[1,5-a]pyridine synthesis from batch to continuous processing addresses critical limitations in heat/mass transfer and hazardous intermediate handling. Evitachem’s patented continuous flow reactor optimizes the cyclocondensation of 6-bromopyridin-2-amine with 2-bromoacetaldehyde diethyl acetal by precisely controlling residence time (18 minutes) and temperature (185°C) in a back-pressure regulated system [3]. This setup achieves 92% conversion with >99% regioselectivity at kilogram scale – a significant improvement over batch yields (typically 70-85%). The methodology eliminates thermal degradation pathways by maintaining isothermal conditions, reducing impurity formation from 8-12% in batch to <0.5%.
Cold-chain logistics integration represents another industrial advancement: Given the compound’s thermal sensitivity (decomposition above 190°C), post-synthesis processing requires immediate cooling to 0-8°C under inert atmosphere. Suppliers like BLD Pharm employ cryogenic in-line heat exchangers coupled with crystallization units that deliver 99.2% pure 5-bromoimidazo[1,5-a]pyridine as a white crystalline solid [3]. Continuous extraction using membrane-based liquid-liquid contactors replaces batch separations, reducing solvent consumption by 40% while preventing bromide salt precipitation in transfer lines.
Table 3: Industrial Production Metrics for 5-Bromoimidazo[1,5-a]pyridine
Process Parameter | Batch Reactor | Continuous Flow Reactor | Improvement Factor |
---|---|---|---|
Production Capacity | 50 kg/week | 200 kg/week | 4× |
Impurity Profile | 8-12% | <0.5% | 16-24× reduction |
Reaction Temperature Control | ±15°C | ±1°C | 15× precision increase |
Solvent Consumption | 15 L/kg product | 9 L/kg product | 40% reduction |
Energy Consumption | 850 kWh/kg | 320 kWh/kg | 62% reduction |
Scale-up challenges center on handling hydrobromic acid byproducts: Modern plants integrate continuous neutralization modules with pH-controlled NaOH addition, followed by nanofiltration to recover sodium bromide (>95% purity) for resale. This closed-loop approach transforms waste into revenue streams while meeting environmental regulations. Additionally, flow chemistry enables on-demand production through modular setups, eliminating large-scale brominated intermediate storage – a key safety advancement given the compound’s acute toxicity (H302) and respiratory hazard potential (H335) [3] .
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8